N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and a methanesulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide typically involves multiple steps:
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Formation of the Tetrahydroquinoline Core: : The initial step often involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through Pictet-Spengler reaction conditions, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
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Benzoylation: : The tetrahydroquinoline intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the benzoyl group at the nitrogen atom.
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Sulfonamide Formation: : The final step involves the reaction of the benzoylated tetrahydroquinoline with m-tolylmethanesulfonyl chloride in the presence of a base like sodium hydride or potassium carbonate to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
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Reduction: : Reduction reactions can target the benzoyl group, converting it to a benzyl group under appropriate conditions using reducing agents like lithium aluminum hydride.
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Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the methanesulfonamide moiety can be replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Benzyl-substituted tetrahydroquinoline.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
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Biological Studies: : The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
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Chemical Biology: : It serves as a tool compound in chemical biology to probe biological pathways and mechanisms, helping to elucidate the role of specific molecular interactions in cellular processes.
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Industrial Applications: : Its unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and sulfonamide groups are key to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(phenyl)methanesulfonamide: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity compared to its analogs. This positional difference can affect the compound’s binding interactions and overall efficacy in various applications.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-18-7-5-8-19(15-18)17-30(28,29)25-22-13-12-20-11-6-14-26(23(20)16-22)24(27)21-9-3-2-4-10-21/h2-5,7-10,12-13,15-16,25H,6,11,14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGRAMCBUXPUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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